(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-chlorobenzoate
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Overview
Description
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-chlorobenzoate is a complex organic compound that features a triazine ring fused with a benzene ring and a chlorobenzoate ester
Mechanism of Action
Target of Action
The primary targets of the compound (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-chlorobenzoate are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that is important for transmitting signals in the brain .
Mode of Action
The compound this compound interacts with its targets, AChE and BuChE, by inhibiting their activity . This inhibition occurs via a mixed-type inhibition mode .
Biochemical Pathways
The inhibition of AChE and BuChE by this compound affects the cholinergic pathway . This pathway involves the synthesis, release, and breakdown of acetylcholine. By inhibiting AChE and BuChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Result of Action
The result of the action of this compound is an increase in acetylcholine levels in the synaptic cleft due to the inhibition of AChE and BuChE . This can enhance cholinergic transmission, which could potentially be beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-chlorobenzoate typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and carbonyl compounds.
Esterification: The triazine derivative is then subjected to esterification with 4-chlorobenzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form the ester linkage.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the triazine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the triazine ring, potentially converting it to a hydroxyl group.
Substitution: The chlorobenzoate moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Oxidized triazine derivatives.
Reduction: Hydroxylated triazine derivatives.
Substitution: Various substituted benzoate derivatives depending on the nucleophile used.
Scientific Research Applications
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-chlorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Comparison with Similar Compounds
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl benzoate: Similar structure but lacks the chlorine atom, which may affect its reactivity and applications.
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-methylbenzoate:
Uniqueness: (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-chlorobenzoate is unique due to the presence of both the triazine ring and the chlorobenzoate ester, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl 4-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O3/c16-11-7-5-10(6-8-11)15(21)22-9-19-14(20)12-3-1-2-4-13(12)17-18-19/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFVLQBGMOZJML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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